Cas no 919681-34-8 (N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a dimethoxyphenyl group and a succinimide moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the electron-rich dimethoxyphenyl group may enhance binding affinity in target interactions, while the succinimide ring contributes to structural rigidity and stability. Its sulfonamide core offers versatility for further functionalization, making it valuable in medicinal chemistry research. The compound's well-defined structure and synthetic accessibility support its use in exploratory studies for enzyme inhibition or receptor modulation applications.
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide structure
919681-34-8 structure
Product Name:N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
CAS No:919681-34-8
MF:C18H18N2O6S
MW:390.410323619843
CID:5426822
PubChem ID:24317191
Update Time:2025-05-22

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
    • VU0611991-1
    • 919681-34-8
    • N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
    • AKOS003076483
    • 1-(4-{[(3,4-dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
    • N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
    • F3350-0579
    • Inchi: 1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
    • InChI Key: XHIIENMDMVPAEZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(NC1C=CC(=C(C=1)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 390.08855747g/mol
  • Monoisotopic Mass: 390.08855747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.424±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 644.5±65.0 °C(Predicted)
  • pka: 8.11±0.10(Predicted)

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N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Related Literature

Additional information on N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Comprehensive Overview of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (CAS No. 919681-34-8)

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, with the CAS number 919681-34-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique structural features, including a dimethoxyphenyl group and a dioxopyrrolidinyl moiety, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor or enzyme modulator, given its structural similarity to other bioactive sulfonamides.

The compound's molecular formula and weight are critical for its identification and synthesis. With the growing demand for small molecule therapeutics, 919681-34-8 has become a subject of interest in high-throughput screening and medicinal chemistry projects. Its sulfonamide linkage and aromatic rings make it a versatile scaffold for designing targeted therapies, particularly in oncology and inflammatory diseases. Recent studies have explored its potential as a selective inhibitor for specific protein targets, aligning with the trend of precision medicine.

In the context of drug design, the dioxopyrrolidinyl group in N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is noteworthy for its ability to interact with biological targets through hydrogen bonding and van der Waals forces. This interaction is crucial for achieving high binding affinity, a key factor in developing potent inhibitors. The compound's lipophilicity and solubility profiles are also under investigation, as these properties influence its bioavailability and pharmacokinetics.

The synthesis of CAS 919681-34-8 involves multi-step organic reactions, including sulfonylation and amide coupling. Researchers are optimizing these processes to improve yield and purity, which are essential for preclinical studies. The compound's stability under various conditions is another area of focus, as it impacts its storage and handling in laboratory settings. Advances in green chemistry have also prompted efforts to develop eco-friendly synthesis routes for this and similar compounds.

From a commercial perspective, N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is available through chemical suppliers and custom synthesis services. Its pricing and availability are influenced by factors such as market demand and raw material costs. The compound is often listed in chemical databases with detailed spectroscopic data (e.g., NMR, HPLC, and MS), which are invaluable for quality control and research reproducibility.

In summary, 919681-34-8 represents a promising candidate for further exploration in drug discovery and biochemical research. Its structural complexity and functional groups offer numerous opportunities for molecular optimization and therapeutic application. As the scientific community continues to investigate its potential, this compound may emerge as a key player in the development of next-generation small molecule drugs.

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